2,3,4,5-Tetrafluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFMIKSWEJRJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380203 | |

| Record name | 2,3,4,5-Tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-94-8 | |

| Record name | 2,3,4,5-Tetrafluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4,5-Tetrafluorobenzamide chemical properties and structure

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide: Properties, Structure, and Applications

Introduction

This compound (CAS No: 16582-94-8) is a fluorinated aromatic amide that serves as a valuable building block in synthetic organic chemistry.[1][2] The strategic placement of four fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel agrochemicals, materials, and particularly, pharmaceutical agents. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of both the aromatic ring and the amide functionality, offering distinct advantages in molecular design. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its unique molecular architecture, which combines a tetrafluorinated benzene ring with a primary amide group.

Molecular Structure

The systematic IUPAC name for this compound is this compound.[2] Its structure consists of a benzamide core where the hydrogen atoms at positions 2, 3, 4, and 5 of the phenyl ring are substituted by fluorine atoms.

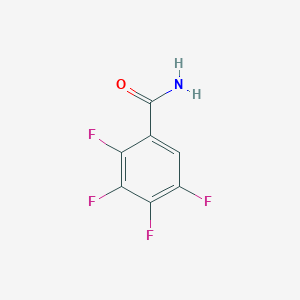

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16582-94-8 | [1][2] |

| Molecular Formula | C₇H₃F₄NO | [1][2] |

| Molecular Weight | 193.10 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 132-134 °C | [3] |

| Boiling Point | 306.81 °C (Normal) | [2] |

| Purity | ≥97% | [1] |

| InChI | InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) | [2] |

| SMILES | N=C(O)c1cc(F)c(F)c(F)c1F | [2] |

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its corresponding carboxylic acid precursor, 2,3,4,5-tetrafluorobenzoic acid. A common and efficient laboratory-scale synthesis involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is often achieved using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene, a safer solid alternative to phosgene gas, is advantageous.[4] A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate this conversion.[4]

-

Amidation: The resulting 2,3,4,5-tetrafluorobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final benzamide product. This is a standard nucleophilic acyl substitution reaction.

Caption: General two-step synthesis of this compound.

Reactivity Insights

-

Amide Group: The amide functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid. The nitrogen protons are weakly acidic and can be deprotonated by a strong base.

-

Aromatic Ring: The tetrafluorinated ring is highly electron-deficient. This deactivation makes it resistant to electrophilic aromatic substitution. Conversely, it is highly activated towards nucleophilic aromatic substitution (SNA), where a nucleophile can displace one of the fluorine atoms, typically at a position para to another activating group if one were present.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For amides, characteristic vibrational bands are expected.[5]

-

N-H Stretching: Two distinct bands are anticipated in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.

-

C=O Stretching (Amide I band): A strong, sharp absorption peak is expected around 1650-1690 cm⁻¹.

-

N-H Bending (Amide II band): A band located near 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.

-

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, arise from the C-F bonds on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise molecular structure.

-

¹H NMR: Two main signals are expected:

-

A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can vary depending on the solvent and concentration.

-

A signal in the aromatic region (typically 7.0-8.0 ppm) for the single aromatic proton (H-6). This signal may show coupling to the adjacent fluorine atoms.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals:

-

A signal for the carbonyl carbon (~160-170 ppm).

-

Six signals in the aromatic region. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, and will be shifted downfield.

-

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum is expected to be complex, showing four distinct signals for the non-equivalent fluorine atoms, each exhibiting coupling to the other fluorine nuclei and potentially to the nearby aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 193.10).

-

Fragmentation: Common fragmentation patterns for benzamides include the loss of the -NH₂ group and the cleavage of the C-C bond between the carbonyl group and the aromatic ring.

Applications in Research and Drug Development

While specific, large-scale applications of this compound itself are not widely documented, its structural motif is of significant interest in medicinal chemistry. Fluorinated aromatic compounds are frequently used in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.

-

Scaffold for Bioactive Molecules: The fluorinated benzamide core is a key component in various pharmacologically active agents. For instance, substituted difluorobenzamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders.[6]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD screening to identify initial binding interactions with protein targets.

-

Synthetic Intermediate: It serves as a versatile intermediate for the synthesis of more complex molecules. The amide group can be further functionalized, and the fluorine atoms can be substituted via SNA reactions to introduce other chemical moieties.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following guidelines are based on standard safety data sheets.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[7][8] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It should be stored away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.[7] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Conclusion

This compound is a specialized chemical compound whose value lies in the unique properties conferred by its polyfluorinated aromatic ring. Its well-defined structure, predictable reactivity, and the established methods for its synthesis and characterization make it a reliable tool for chemists. For researchers in drug discovery and materials science, it represents an important synthon for creating novel molecules with tailored electronic and pharmacokinetic properties, underscoring the growing importance of fluorination in modern chemistry.

References

- Thermophysical Properties of this compound. Chemcasts. [Link]

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | 16582-94-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2,3,4,5-Tetrafluorobenzamide CAS number 16582-94-8

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide (CAS 16582-94-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a key intermediate, its unique electronic properties imparted by the tetrafluorinated phenyl ring make it a valuable building block in modern synthesis. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, application, and safe handling, designed for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at standard conditions. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's reactivity, acidity of the amide protons, and potential for intermolecular interactions.

The core structure consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, and a primary carboxamide group (-CONH₂) at position 1. This substitution pattern creates a highly electron-deficient aromatic system.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 16582-94-8 | [1][2][3] |

| Molecular Formula | C₇H₃F₄NO | [1][2][3] |

| Molecular Weight | 193.10 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzamide, 2,3,4,5-tetrafluoro- | [1] |

| Appearance | Solid | [2] |

| Melting Point | 133 °C | [1] |

| Boiling Point (Normal) | 306.81 °C | [1] |

| Purity | Typically ≥97% |[2] |

Synthesis Pathway and Experimental Protocol

The most direct and industrially relevant synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid. The first step is the activation of the carboxylic acid to an acid chloride, which is then reacted with an ammonia source to form the primary amide.

Causality in Synthetic Choices:

-

Activation Agent: Triphosgene is a preferred activating agent over alternatives like thionyl chloride or oxalyl chloride because it is a solid, making it easier and safer to handle and dose accurately compared to gaseous phosgene or fuming liquids.[4] The reaction proceeds with high efficiency, often requiring only catalytic amounts of a promoter like N,N-Dimethylformamide (DMF).[4]

-

Solvent: An inert aprotic solvent such as 1,2-dichloroethane is chosen to prevent side reactions with the highly reactive acid chloride intermediate.[4]

-

Amidation: Aqueous ammonia is a cost-effective and readily available nucleophile for converting the acid chloride to the amide. The reaction is typically fast and high-yielding. An excess is used to neutralize the HCl byproduct generated during the reaction.

Workflow for Synthesis of this compound

Caption: Synthesis workflow from benzoic acid to benzamide.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride [4]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add 1,2-dichloroethane as the solvent, followed by catalytic N,N-Dimethylformamide (DMF, 5 mol% of the acid).

-

Reagent Addition: Carefully add triphosgene (0.37 eq) to the stirred suspension. Note: Triphosgene is toxic and moisture-sensitive; handle with appropriate care in a fume hood.

-

Reaction: Heat the reaction mixture to 80°C (353 K) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Result: The resulting solution contains the crude 2,3,4,5-tetrafluorobenzoyl chloride intermediate and is typically used directly in the next step without purification.

Step 2: Synthesis of this compound

-

Cooling: Cool the reaction mixture from Step 1 to 0°C in an ice bath.

-

Nucleophilic Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) to the vigorously stirred solution. The addition is exothermic; maintain the temperature below 25°C.

-

Precipitation: Upon addition of ammonia, a white solid product will precipitate out of the solution.

-

Stirring: Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water to remove ammonium salts and then with a small amount of cold solvent (e.g., diethyl ether) to remove organic impurities.

-

Drying: Dry the purified white solid under high vacuum to a constant weight.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the structural features of the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Amide Protons (NH₂) | Broad singlet, δ ≈ 7.0-8.5 ppm | Exchangeable protons, often broad. Chemical shift is solvent dependent. |

| Aromatic Proton (Ar-H) | Multiplet, δ ≈ 7.5-8.0 ppm | Complex coupling with adjacent fluorine atoms (²JHF, ³JHF). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 160-165 ppm | Typical range for a primary amide carbonyl. |

| Aromatic Carbons (C-F) | δ ≈ 135-150 ppm | Large C-F coupling constants (¹JCF ≈ 240-260 Hz). | |

| Aromatic Carbon (C-H) | δ ≈ 110-120 ppm | Shielded relative to C-F carbons; shows C-H and C-F couplings. | |

| ¹⁹F NMR | Fluorine Atoms | 4 distinct multiplets | Each fluorine has a unique chemical environment and will show coupling to the other three fluorines and the aromatic proton. |

| IR Spec. | N-H Stretch | Two bands, 3400-3200 cm⁻¹ | Asymmetric and symmetric stretching of the primary amide.[5] |

| C=O Stretch (Amide I) | Strong band, ≈ 1680-1650 cm⁻¹ | Characteristic strong absorption for a primary amide carbonyl. | |

| C-F Stretch | Strong bands, 1300-1000 cm⁻¹ | Typical region for aryl-fluorine bond vibrations. |

| MS (EI) | Molecular Ion (M⁺) | m/z = 193.10 | Corresponds to the molecular weight of C₇H₃F₄NO.[1][3] |

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides, and their precursors like 2,3,4,5-tetrafluorobenzoic acid, are pivotal intermediates in the synthesis of high-value pharmaceuticals, particularly in the realm of anti-infectives and central nervous system (CNS) agents.[6]

-

Fluoroquinolone Antibiotics: The tetrafluorinated phenyl moiety is a key component of many third-generation fluoroquinolone antibiotics.[6] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The fluorine atoms enhance cell penetration and enzyme inhibition activity. This compound can serve as a precursor to the core aromatic structure of drugs such as Lomefloxacin, Fleroxacin, and Levofloxacin.[6]

-

CNS Receptor Modulators: The benzamide functional group is a common pharmacophore in drugs targeting CNS receptors. For instance, various substituted benzamides act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR5), which are implicated in neurological and psychiatric disorders.[7] The specific fluorine substitution pattern of this compound can be exploited to fine-tune properties like metabolic stability, brain penetration, and receptor binding affinity.

Hypothetical Pathway to a Fluoroquinolone Core

Caption: Potential synthetic route to a fluoroquinolone drug.

Safety, Handling, and Disposal Protocols

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be inferred from related fluorinated aromatic compounds and acid chlorides.[8][9] The primary concerns are irritation, potential toxicity upon ingestion or inhalation, and reactivity.

Hazard Identification & PPE

-

Skin/Eye Irritation: May cause skin and serious eye irritation.[10]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11][12]

Handling and Storage

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[11][12]

-

Dispersion Prevention: Avoid creating dust. Use appropriate spatulas and weighing techniques (e.g., weighing paper, enclosed balance).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal Workflow

The primary method for disposal is through a licensed professional waste disposal service.[9] Do not dispose of down the drain or in regular waste.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 16582-94-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Page loading... [guidechem.com]

- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrafluorobenzamide

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,4,5-Tetrafluorobenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of expected spectroscopic characteristics. It details the methodologies for synthesis and characterization, grounding theoretical predictions in established analytical principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzamides

This compound belongs to the class of fluorinated aromatic compounds, which are of profound interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the fundamental physical properties of building blocks like this compound is therefore a critical prerequisite for its effective utilization in the synthesis of novel pharmaceuticals and advanced materials. This guide provides an in-depth examination of these properties, combining empirical data with predictive analysis based on established chemical principles.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its precise identity. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16582-94-8 | [2][3] |

| Molecular Formula | C₇H₃F₄NO | [2][3] |

| Molecular Weight | 193.10 g/mol | [2][3] |

| Canonical SMILES | C1(=C(C(=C(C=C1C(=O)N)F)F)F)F | [2] |

| InChI Key | XMFMIKSWEJRJQE-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state, melting point, boiling point, and solubility dictate the handling, reaction conditions, and formulation strategies for a compound.

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid.[3] Commercial suppliers typically describe it as a beige or off-white solid powder.[4]

Thermal Properties

The thermal behavior of a compound is crucial for purification, storage, and assessing stability.

| Property | Value | Source(s) | Notes |

| Melting Point | 133 °C | [2] | This is an experimentally determined value. |

| Boiling Point | 306.81 °C | [2] | This is a calculated value and should be treated as an estimate. |

The melting point is a key indicator of purity. A sharp melting point range close to the cited value suggests a high-purity sample. The calculated boiling point, while high, is consistent with a polar, hydrogen-bonding molecule of this molecular weight.

Solubility Profile

While specific experimental solubility data for this compound is not widely published, a reliable profile can be predicted based on its structural features and comparison with its non-fluorinated analog, benzamide.

-

Structural Rationale: The molecule possesses two competing features: the polar amide group (-CONH₂), capable of acting as both a hydrogen bond donor and acceptor, and the tetrafluorophenyl ring, which is largely nonpolar and lipophilic.

-

Comparison with Benzamide: Benzamide exhibits good solubility in polar organic solvents like methanol and ethanol, moderate solubility in acetone, and low solubility in water (approx. 13.5 g/L at 25°C) and nonpolar solvents like acetonitrile.[2][5][6][7]

-

Predicted Solubility: The highly electronegative fluorine atoms in this compound will reduce the electron density of the aromatic ring, making it a poorer solvent for nonpolar compounds. However, the overall molecule remains capable of hydrogen bonding via the amide group. Therefore, its solubility is expected to be highest in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol), and significantly lower in water and nonpolar hydrocarbons. Highly fluorinated compounds are known to be both hydrophobic and lipophobic.[8]

Proposed Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of a compound are cornerstones of chemical research. This section outlines a validated protocol for preparing this compound and the subsequent analytical workflow to confirm its identity and purity.

Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

This two-step procedure is based on well-established methods for converting carboxylic acids to primary amides. The causality for this choice is its high efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride, a pale yellow liquid, can be used directly in the next step without further purification.[9]

Step 2: Amidation to form this compound

-

Cool a concentrated solution of aqueous ammonium hydroxide (NH₄OH, ~5.0 eq) in an ice bath.

-

Slowly add the crude 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonium hydroxide solution. This is a highly exothermic reaction and requires careful control of the addition rate.

-

A white or off-white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any ammonium salts.

-

Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Although published spectra for this compound are scarce, a detailed, predictive analysis based on the known effects of its functional groups is presented below. This approach is fundamental to verifying the outcome of the synthesis described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple.

-

Amide Protons (-NH₂): A broad singlet is expected, typically in the range of 7.5-8.5 ppm. The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Aromatic Proton (-CH): The single aromatic proton will appear as a complex multiplet due to coupling with the four adjacent fluorine atoms. Its chemical shift is predicted to be in the region of 7.0-7.5 ppm.[10]

¹⁹F NMR: ¹⁹F NMR is essential for confirming the substitution pattern of the fluorinated ring.[11] Each of the four fluorine atoms is chemically distinct and will produce a separate signal.

-

Chemical Shifts: The chemical shifts (relative to CFCl₃) are expected in the typical aromatic fluorine region, approximately -110 to -160 ppm.[12]

-

Coupling: Each fluorine signal will appear as a complex multiplet due to spin-spin coupling with the other fluorine atoms (²JFF, ³JFF, ⁴JFF) and the aromatic proton (³JHF, ⁴JHF).[11]

Caption: Predicted NMR J-coupling relationships in the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 & 3180 (two bands) | Medium, Broad | Characteristic of a primary amide (-NH₂). The two bands correspond to asymmetric and symmetric stretching modes.[4] |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp | The frequency is lowered due to resonance with the nitrogen lone pair and conjugation with the aromatic ring.[4][9][14] |

| N-H Bend (Amide II) | ~1600 | Medium | Often appears close to the C=C ring vibrations. |

| C-F Stretch | 1400 - 1000 | Strong | Multiple strong bands are expected in the fingerprint region, characteristic of the polyfluorinated aromatic system.[15] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (193.10). Given the presence of a single nitrogen atom, this peak will conform to the nitrogen rule (odd nominal mass).

-

Key Fragmentation: The most likely fragmentation pathway for aromatic amides involves the alpha-cleavage of the C-N bond.[16][17][18]

-

Loss of the amino radical (•NH₂) to form the highly stable 2,3,4,5-tetrafluorobenzoyl cation at m/z 177 . This is often the base peak.

-

Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield the 2,3,4,5-tetrafluorophenyl cation at m/z 149 .

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practice dictates handling it based on the known hazards of its precursors and related compounds, such as 2,3,4,5-tetrafluorobenzoic acid.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a solid compound with a melting point of 133 °C. Its physical properties are defined by the interplay between its polar amide functional group and its nonpolar tetrafluorinated aromatic ring. This guide has provided a robust framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. The predictive spectroscopic data herein serves as a reliable benchmark for researchers working with this important chemical intermediate, facilitating its confident application in the fields of drug discovery and materials science.

References

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube.

- Solubility of Things. (n.d.). Benzamide.

- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical & Engineering Data, 64(10), 4347-4354.

- PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Benzamide.

- PrepChem.com. (n.d.). Synthesis of a) 2,3,4,5-Tetrafluorobenzoyl chloride.

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- Patrick, C. R., & Prosser, G. S. (1966). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1192-1196.

- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8676-8684.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21338-21346.

- Oldfield Group Website. (n.d.). Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube.

- RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.

- National Center for Biotechnology Information. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

- The features of IR spectrum. (n.d.).

- SpectraBase. (n.d.). m-fluorobenzamide - Optional[19F NMR] - Chemical Shifts.

- 19F NMR Reference Standards. (n.d.).

- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Michigan State University Chemistry. (n.d.). Infrared Spectrometry.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of California, Santa Cruz. (n.d.). IR Tables.

- All In All Chemistry. (2022, July 15). F -19 NMR Spectroscopy [Video]. YouTube.

- JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzamide - Wikipedia [en.wikipedia.org]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 11. azom.com [azom.com]

- 12. colorado.edu [colorado.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

2,3,4,5-Tetrafluorobenzamide molecular weight and formula

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide for Advanced Research and Development

Introduction

This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its tetrafluorinated phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive molecules. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a solid at standard conditions.[1] The incorporation of four fluorine atoms onto the benzene ring dramatically influences its electronic properties and conformational preferences, which can be strategically exploited in medicinal chemistry and materials science.

Quantitative Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₄NO | [1][2] |

| Molecular Weight | 193.10 g/mol | [1] |

| CAS Number | 16582-94-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 133 °C | [2] |

| Normal Boiling Point | 306.81 °C | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically proceeds through the corresponding acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is a versatile precursor that readily reacts with ammonia or an ammonia equivalent to form the target amide.

A highly efficient method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene, using N,N-dimethylformamide (DMF) as a catalyst.[3] This approach offers high yields and selectivity, making it suitable for laboratory-scale and potentially scalable synthesis. The yield of this reaction can reach up to 95 mol% under optimized conditions.[3]

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The following protocol details the synthesis of the key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, from 2,3,4,5-tetrafluorobenzoic acid.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

N,N-Dimethylformamide (DMF, catalyst)

-

1,2-Dichloroethane (solvent)

-

Reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid in 1,2-dichloroethane, add the catalytic amount of DMF (approximately 5 mol% relative to the acid).[3]

-

Add triphosgene to the mixture. A molar ratio of triphosgene to acid of 0.37:1.00 is recommended for optimal conversion.[3]

-

Heat the reaction mixture to 353 K (80 °C) and maintain this temperature for 4 hours with continuous stirring under a nitrogen atmosphere.[3]

-

Upon completion, the reaction mixture can be carefully worked up to isolate the 2,3,4,5-tetrafluorobenzoyl chloride. The subsequent amidation can be performed by reacting the crude or purified acyl chloride with an ammonia source.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not detailed in the provided search results, standard analytical techniques would be employed for its characterization. These would include:

-

¹H NMR: To confirm the presence of the aromatic and amide protons.

-

¹³C NMR: To identify the carbon atoms of the benzene ring and the carbonyl group.

-

¹⁹F NMR: Crucial for confirming the fluorine substitution pattern on the aromatic ring.

-

IR Spectroscopy: To identify the characteristic vibrational frequencies of the C=O (amide I) and N-H (amide II) bonds.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Applications in Research and Drug Development

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorinated benzamides, including structures related to this compound, have shown promise in various therapeutic areas.

Role in Drug Discovery

-

Negative Allosteric Modulators (NAMs): Fluorinated benzamides have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5).[6] These receptors are implicated in a variety of neurological and psychiatric disorders, and NAMs offer a promising therapeutic strategy.

-

Anticancer Agents: The benzamide functional group is a key component in the design of novel anticancer agents. For instance, benzamide derivatives have been developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer.[7]

-

Physicochemical Property Modulation: The "Rule of Five" provides general guidelines for the physicochemical properties of orally bioavailable drugs.[8] The use of fluorinated building blocks like this compound allows medicinal chemists to fine-tune properties such as lipophilicity (logP) and molecular weight to optimize drug candidates.

Conclusion

This compound is a valuable chemical entity with a unique profile of physical and chemical properties conferred by its polyfluorinated aromatic system. Its synthesis is accessible through well-established methods, and its utility as a scaffold in medicinal chemistry continues to be explored. For researchers and drug development professionals, this compound represents a versatile tool for the creation of novel therapeutics with potentially enhanced pharmacological profiles.

References

- Thermophysical Properties of this compound | Chemcasts. [Link]

- This compound Properties vs Temper

- Supporting Information - The Royal Society of Chemistry. [Link]

- This compound Properties vs Pressure | Density, Cp, Viscosity - Chemcasts. [Link]

- 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem. [Link]

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

- 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem. [Link]

- N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

- 2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224 - PubChem. [Link]

- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. [Link]

- CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google P

- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed. [Link]

- Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor)

- Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five - PubMed. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 2,3,4,5-Tetrafluorobenzamide

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,5-Tetrafluorobenzamide

Foreword

For professionals in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The ¹H NMR spectrum, in particular, provides a fundamental fingerprint of a molecule. However, the introduction of multiple fluorine atoms, as seen in this compound (CAS: 16582-94-8), introduces layers of complexity that require a nuanced, first-principles approach to interpretation.[1][2] This guide eschews a generic template, instead offering a deep dive into the theoretical underpinnings and practical considerations for analyzing this specific, highly functionalized aromatic system. We will explore the causal factors behind the spectral features, establish a self-validating protocol for analysis, and ground our claims in authoritative spectroscopic principles.

Foundational Principles: Predicting the ¹H NMR Landscape

The structure of this compound dictates a deceptively simple ¹H NMR spectrum in terms of the number of signals: one aromatic proton (H-6) and two amide protons (-NH₂). The true complexity lies in the chemical environment and spin-spin coupling interactions that define the appearance of these signals.

The Aromatic Region: The Lone Proton (H-6)

The solitary H-6 proton is subject to powerful electronic effects from its neighbors. The four fluorine atoms on the aromatic ring act as strong electron-withdrawing groups via the inductive effect, significantly decreasing the electron density around H-6. This "deshielding" effect shifts the proton's resonance to a higher frequency (further downfield) compared to the protons of unsubstituted benzamide.[3]

The most significant feature of the H-6 signal is its multiplicity, which arises from spin-spin coupling to the adjacent fluorine nuclei (¹⁹F has a nuclear spin, I = ½, just like ¹H). This coupling occurs through the bonding framework, and its magnitude decreases with the number of bonds separating the nuclei.[4]

-

³JH-F (ortho coupling): A strong coupling is expected between H-6 and the fluorine at C-5.

-

⁴JH-F (meta coupling): A weaker, but significant, coupling will occur between H-6 and the fluorine at C-4.[5]

-

⁵JH-F (para coupling): A still smaller coupling is anticipated between H-6 and the fluorine at C-3.

Consequently, the signal for H-6 is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd) , assuming all three couplings are resolved.

The Amide Protons (-CONH₂): Dynamic and Environment-Sensitive

The two protons of the primary amide group (-CONH₂) are chemically distinct. Due to the partial double-bond character of the C-N bond, rotation is restricted. This makes the two amide protons diastereotopic—one is cis and the other is trans to the carbonyl oxygen. Therefore, they should appear as two separate signals.

Their chemical shift and appearance are profoundly influenced by the experimental conditions:[6]

-

Solvent: In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the amide protons will engage in strong hydrogen bonding with the solvent. This significantly deshields them, shifting their signals far downfield (typically > 7.5 ppm) and slowing their exchange rate, resulting in sharper peaks.[7][8] In contrast, in a solvent like CDCl₃, these signals are often broader and appear more upfield.

-

Temperature and Concentration: These factors also affect hydrogen bonding and exchange rates, which can lead to changes in chemical shift and peak broadening.

-

Proton Exchange: The amide protons are "exchangeable." Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the -NH₂ signals to disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR. This is a definitive method for identifying amide proton signals.

Hypothetical Spectral Data and Interpretation

While an experimental spectrum is the ultimate arbiter, we can construct a robust, predicted dataset based on the principles outlined above and data from analogous compounds like benzamide.[9]

| Assignment | Predicted δ (ppm) (DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Integration |

| H-6 (Aromatic) | 7.8 – 8.2 | ddd | ³JH6-F5 ≈ 8-10 Hz⁴JH6-F4 ≈ 5-7 Hz⁵JH6-F3 ≈ 2-3 Hz | 1H |

| -NHₐ (Amide) | ~8.1 | broad s | - | 1H |

| -NHᵦ (Amide) | ~7.7 | broad s | - | 1H |

Detailed Analysis Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Experimental Protocol: Ensuring Data Integrity

The quality of the NMR data is paramount for an accurate interpretation. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound. The compound should be a solid with a purity of at least 97%.[1]

-

Solvent: Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to clearly resolve amide proton signals.[7]

-

Homogenization: Gently warm and vortex the sample until the solid is completely dissolved.

-

Standard: Add 1-2 µL of a solution containing an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters (400 MHz Example)

-

Experiment: Standard 1D proton acquisition (zg30).

-

Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure all signals, including potentially broad amide protons and any impurities, are captured.

-

Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. This is a sufficient delay when using a 30-degree pulse angle.

-

Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

-

Temperature: 298 K (25 °C).

This protocol serves as a robust starting point. For compounds with very long relaxation times, the relaxation delay (D1) may need to be increased to ensure accurate signal integration.

Advanced Techniques for Unambiguous Assignment

While 1D ¹H NMR is powerful, complex cases involving multiple fluorine couplings can benefit from two-dimensional (2D) NMR experiments.

-

¹H-¹⁹F Heteronuclear Correlation (HETCOR): This is the most powerful tool for this molecule. It generates a 2D plot showing correlations between protons on one axis and fluorine atoms on the other. A cross-peak will appear between H-6 and every fluorine nucleus it couples to (F-3, F-4, and F-5), providing definitive proof of these interactions and aiding in the assignment of the coupling constants.[10]

The diagram below illustrates the key coupling relationships that would be confirmed by such an experiment.

Caption: Key through-bond H-F spin-spin couplings in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental NMR principles can be applied to decode a complex spin system. The aromatic H-6 proton serves as a sensitive probe, with its chemical shift and intricate multiplet structure providing a wealth of information about the electronic environment and its spatial relationship to the neighboring fluorine atoms. The amide protons, through their solvent-dependent behavior and exchangeability, offer a secondary layer of structural confirmation. By employing a systematic experimental protocol and a logical interpretation workflow, researchers can confidently use this spectrum to verify the synthesis and purity of this valuable chemical building block.

References

- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

- Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]

- ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent.

- Coupling of Protons with Fluorine.

- Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. [Link]

- FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

- ¹H NMR Chemical Shifts.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 16582-94-8 [amp.chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2,3,4,5-Tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,4,5-Tetrafluorobenzamide. As a senior application scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations crucial for the accurate characterization of complex fluorinated molecules in a drug discovery and development context.

Introduction

This compound (CAS No. 16582-94-8, Molecular Formula: C₇H₃F₄NO) is a polyfluorinated aromatic compound.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Consequently, the precise structural elucidation of such compounds is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering detailed insights into the carbon framework of a molecule. However, the presence of fluorine, a spin ½ nucleus with high natural abundance, introduces complexities in ¹³C NMR spectra due to carbon-fluorine (C-F) coupling.[3][4] This guide will delve into the theoretical and practical aspects of interpreting the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following table presents a set of predicted ¹³C NMR chemical shifts (δ) and C-F coupling constants (J). These predictions are grounded in established principles of NMR spectroscopy for fluorinated aromatic compounds, including substituent effects and typical coupling constant ranges.[5][6]

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (JCF, Hz) |

| C=O | 165-170 | s (broad) | - |

| C-1 | 120-125 | m | - |

| C-2 | 140-145 | dm | ¹JCF ≈ 240-260 |

| C-3 | 142-147 | ddm | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |

| C-4 | 145-150 | ddm | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |

| C-5 | 138-143 | dm | ¹JCF ≈ 240-260 |

| C-6 | 110-115 | t | ³JCF ≈ 3-5 |

Note: These are estimated values. Actual experimental data may vary based on solvent and other acquisition parameters. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data for fluorinated compounds requires careful consideration of experimental parameters. The following is a detailed, step-by-step methodology that establishes a self-validating system for obtaining reliable spectra.[7][8][9]

Sample Preparation

-

Solvent Selection: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices. The solvent peak will serve as a secondary chemical shift reference.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal chemical shift reference (δ = 0.00 ppm).

Spectrometer Setup and Calibration

-

Instrument Tuning: Tune and match the NMR probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity and resolution.[10]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[8]

Data Acquisition Parameters

For a standard proton-decoupled ¹³C NMR experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm, centered around 125 ppm, to encompass the full range of expected carbon signals.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, which is important for quantitative analysis.[7]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[11]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and multiplicities.

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum of this compound is dictated by the strong influence of the four fluorine substituents and the amide group on the chemical shifts and the presence of C-F coupling.[12][13]

Chemical Shift Analysis

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 170 ppm, as a broad singlet due to quadrupolar relaxation of the adjacent nitrogen atom.

-

Fluorine-Bearing Carbons (C-2, C-3, C-4, C-5): Carbons directly attached to fluorine atoms experience a significant downfield shift due to the strong electron-withdrawing nature of fluorine. These carbons will appear in the aromatic region, likely between 138 and 150 ppm.

-

C-1: The carbon atom bearing the amide group will be influenced by both the electron-withdrawing amide and the adjacent fluorine at C-2. Its chemical shift is predicted to be in the range of 120-125 ppm.

-

C-6: This is the only carbon in the aromatic ring not directly attached to a fluorine or the amide group. It is expected to be the most upfield of the aromatic signals, likely between 110 and 115 ppm.

Carbon-Fluorine Coupling Analysis

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the observation of through-bond J-coupling between ¹³C and ¹⁹F nuclei.[3][14] Standard proton-decoupled ¹³C NMR experiments do not decouple fluorine, leading to splitting of the carbon signals.[4]

-

One-Bond Coupling (¹JCF): The largest coupling constants are observed between a carbon and a directly attached fluorine. These values are typically in the range of 240-260 Hz.[13] In this compound, C-2, C-3, C-4, and C-5 will each exhibit a large doublet splitting due to one-bond coupling to their respective fluorine atoms.

-

Two-Bond Coupling (²JCF): Coupling over two bonds is also significant, typically in the range of 15-25 Hz. For example, C-3 will be split by F-2 and F-4, and C-4 will be split by F-3 and F-5. This will result in additional splitting of the primary doublets, leading to doublets of doublets or more complex multiplets.

-

Three-Bond Coupling (³JCF): Coupling over three bonds is generally smaller, around 3-5 Hz. C-6, for instance, is expected to show coupling to F-4, likely appearing as a triplet (assuming similar coupling constants to F-3 and F-5).

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key one-bond C-F couplings that dominate the ¹³C NMR spectrum.

Caption: Molecular structure of this compound with key ¹JCF couplings.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between chemical shifts induced by the electronegative fluorine atoms and the amide group, combined with a detailed analysis of one-bond and long-range C-F coupling patterns, is essential for its unambiguous interpretation. The experimental protocol outlined in this guide provides a robust methodology for acquiring high-quality data, which is the foundation of any reliable structural elucidation. For researchers in drug development, mastering the analysis of such complex spectra is a critical skill for advancing fluorinated drug candidates.

References

- R-NMR.

- ACD/Labs.

- Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

- ResearchGate. Why is CF3 splitting observed in the 13C NMR?. [Link]

- Unknown Source. 13-C NMR Protocol for beginners AV-400. [Link]

- EPFL. 13C NMR. [Link]

- Unknown Source.

- YouTube. carbon-fluorine coupling in C-13 NMR (find NMR Signals). [Link]

- BioOrganics. N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide >90%. [Link]

- Reddit. Carbon-fluorine spin coupling constants. [Link]

- ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Chemistry LibreTexts. 16: Multinuclear. [Link]

- Unknown Source. 13C-NMR. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- University of Ottawa NMR Facility Blog.

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- NMRS.io. 13C | TFE-d3 | NMR Chemical Shifts. [Link]

- SpectraBase. N-(2,6-diethylphenyl)-2,3,4,5,6-pentafluorobenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

- Chemcasts. Thermophysical Properties of this compound. [Link]

- Unknown Source. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

- Unknown Source. 4. 13C NMR Spectroscopy. [Link]

- PubMed.

- Chemcasts.

- Chemcasts. This compound Properties vs Pressure | Density, Cp, Viscosity. [Link]

- PubChem. 2,3,4,5-Tetrafluorobenzonitrile. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. researchgate.net [researchgate.net]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. r-nmr.eu [r-nmr.eu]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. youtube.com [youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 14. chem.libretexts.org [chem.libretexts.org]

2,3,4,5-Tetrafluorobenzamide: A Strategic Building Block for Innovations in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Fluorine Advantage in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1] Among the vast arsenal of fluorinated building blocks, 2,3,4,5-tetrafluorobenzamide stands out as a versatile and highly valuable intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its diverse applications as a strategic building block in organic synthesis, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.

Core Characteristics

| Property | Value | Source |

| CAS Number | 16582-94-8 | [2] |

| Molecular Formula | C₇H₃F₄NO | [2] |

| Molecular Weight | 193.10 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

The Influence of the Tetrafluorophenyl Moiety

The key to the utility of this compound lies in the electronic nature of its tetrafluorinated aromatic ring. The four fluorine atoms exert a strong electron-withdrawing effect through induction, which significantly influences the reactivity of both the aromatic ring and the amide functionality. This electronic perturbation is the causal factor behind the unique synthetic applications of this building block.

Synthesis of this compound and its Precursors

The efficient synthesis of this compound is crucial for its accessibility as a building block. The primary route involves the amidation of its corresponding acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride.

Synthesis of the Key Precursor: 2,3,4,5-Tetrafluorobenzoyl Chloride

The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid is a well-established process. Two common and effective methods are detailed below.

Method A: Chlorination with Thionyl Chloride

This classic method offers high yields and is suitable for large-scale production.

Experimental Protocol: [3]

-

To a reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1 equivalent).

-

Add thionyl chloride (excess, e.g., 2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux (typically 90-95 °C) for approximately 90 minutes, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under vacuum.

-

Purify the resulting 2,3,4,5-tetrafluorobenzoyl chloride by vacuum distillation.

Method B: Chlorination with Triphosgene

Triphosgene serves as a safer, solid alternative to gaseous phosgene and provides excellent yields under mild conditions.[4][5]

Experimental Protocol: [4]

-

In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve triphosgene (0.37 equivalents) in a suitable solvent such as 1,2-dichloroethane.

-

Heat the solution to a gentle reflux (e.g., 80-85 °C or 353 K).

-

In a separate flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) and a catalytic amount of DMF (e.g., 5 mol%) in the same solvent.

-

Add the solution of the acid and catalyst dropwise to the refluxing triphosgene solution over 1 hour.

-

Maintain the reaction at reflux for an additional 4 hours, monitoring for completion.

-

Cool the reaction mixture and filter to remove any unreacted triphosgene. The product in solution is typically used directly in the next step.

Figure 1: Synthetic routes to 2,3,4,5-tetrafluorobenzoyl chloride.

Synthesis of this compound

The parent amide can be readily prepared by the reaction of the acyl chloride with an ammonia source.

Experimental Protocol (General Procedure):

-

Dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1 equivalent) in an appropriate aprotic solvent (e.g., toluene, acetonitrile).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, if using aqueous ammonia, separate the organic layer. If using gaseous ammonia, a precipitate of ammonium chloride will form.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

A specific example leading to a derivative, which can be adapted, involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 4-aminobenzamide in the presence of ammonium thiocyanate to form an intermediate which is then reacted with the aminobenzamide.[6] This highlights the reactivity of the acyl chloride with amine nucleophiles.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for tracking its conversion in subsequent reactions. The following sections detail the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. The two amide protons (-CONH₂) will likely appear as a broad singlet. The aromatic proton will appear as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbonyl carbon will resonate in the downfield region typical for amides (around 160-170 ppm). The aromatic carbons will appear as complex multiplets due to C-F coupling. The chemical shifts of the fluorinated carbons will be significantly influenced by the fluorine atoms.[7]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for confirming the substitution pattern of the fluorinated ring. Four distinct multiplets are expected, and their chemical shifts and coupling patterns will be characteristic of the 2,3,4,5-tetrafluoro substitution pattern.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the amide functional group and the fluorinated aromatic ring.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Two bands (asymmetric and symmetric stretching) for the primary amide |

| C=O Stretch | ~1670-1640 | Strong absorption, characteristic of an amide carbonyl |

| C-N Stretch | ~1400 | |

| C-F Stretch | 1300-1000 | Strong, characteristic absorptions for the C-F bonds |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 193.10 g/mol . The fragmentation pattern will likely involve the loss of the amide group and characteristic fragments from the tetrafluorophenyl ring.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the amide group and the activated aromatic ring.

Reactions at the Amide Functionality

The amide group of this compound can undergo a variety of transformations common to primary amides.

-

Hofmann Rearrangement: This reaction converts the primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[1][9][10][11][12] This provides a route to 2,3,4,5-tetrafluoroaniline.

Figure 2: Hofmann rearrangement of this compound.

-

N-Alkylation: The amide nitrogen can be alkylated under basic conditions, although this can sometimes be challenging with primary amides.[7][13]

-

Dehydration: Dehydration of the amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) will yield the corresponding 2,3,4,5-tetrafluorobenzonitrile.[10]

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile.[14][15][16][17] The position of substitution will be directed by the electronic effects of the amide group and the remaining fluorine atoms.

General Reaction Scheme:

Figure 3: General scheme for SₙAr reactions of this compound.

This reactivity allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, further diversifying the available building blocks.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the tetrafluorobenzamide moiety make it a valuable component in the design of bioactive molecules.

Medicinal Chemistry